N-(4-acetyl-7'-methyl-2'-oxo-1'-propylspiro[1,3,4-thiadiazole-5,3'-indole]-2-yl)acetamide
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Overview
Description
N-(3’-acetyl-7-methyl-2-oxo-1-propyl-3’H-spiro[indoline-3,2’-[1,3,4]thiadiazol]-5’-yl)acetamide is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage This particular compound features an indoline and a thiadiazole ring, making it a spiroindoline-thiadiazole derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3’-acetyl-7-methyl-2-oxo-1-propyl-3’H-spiro[indoline-3,2’-[1,3,4]thiadiazol]-5’-yl)acetamide typically involves multiple steps. One common method starts with the condensation of 2-aminothiophenol with 3-acetyl-7-methyl-1-propyl-1,3-dihydro-2H-indol-2-one. This intermediate product then undergoes cyclization with chloroacetic acid and sodium nitrite to form the spiro[indoline-3,2’-[1,3,4]thiadiazol] ring system.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pH, and concentration of reagents. The use of catalysts and solvents that facilitate the reaction while minimizing side products is also crucial. Scaling up the synthesis from laboratory to industrial scale requires careful consideration of these factors to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3’-acetyl-7-methyl-2-oxo-1-propyl-3’H-spiro[indoline-3,2’-[1,3,4]thiadiazol]-5’-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or reduce other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide variety of derivatives with different functional groups.
Scientific Research Applications
N-(3’-acetyl-7-methyl-2-oxo-1-propyl-3’H-spiro[indoline-3,2’-[1,3,4]thiadiazol]-5’-yl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound’s unique properties make it useful in developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3’-acetyl-7-methyl-2-oxo-1-propyl-3’H-spiro[indoline-3,2’-[1,3,4]thiadiazol]-5’-yl)acetamide involves its interaction with specific molecular targets and pathways. The indoline and thiadiazole rings can interact with enzymes, receptors, and other proteins, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(3’-acetyl-7-methyl-2-oxo-1-phenethyl-3’H-spiro[indoline-3,2’-[1,3,4]thiadiazol]-5’-yl)acetamide: This compound has a phenethyl group instead of a propyl group, which may affect its reactivity and biological activity.
Spiroindoline-thiadiazole derivatives: Other derivatives with different substituents on the indoline or thiadiazole rings can have varying properties and applications.
Uniqueness
N-(3’-acetyl-7-methyl-2-oxo-1-propyl-3’H-spiro[indoline-3,2’-[1,3,4]thiadiazol]-5’-yl)acetamide is unique due to its specific combination of functional groups and spiro linkage. This gives it distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
N-(4-acetyl-7'-methyl-2'-oxo-1'-propylspiro[1,3,4-thiadiazole-5,3'-indole]-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S/c1-5-9-20-14-10(2)7-6-8-13(14)17(15(20)24)21(12(4)23)19-16(25-17)18-11(3)22/h6-8H,5,9H2,1-4H3,(H,18,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRSFDRMZKXUBTI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=CC=C2C3(C1=O)N(N=C(S3)NC(=O)C)C(=O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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